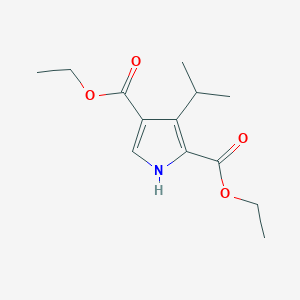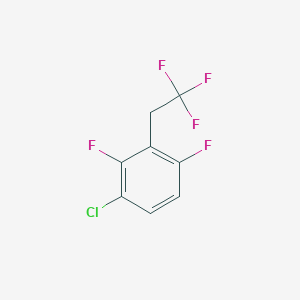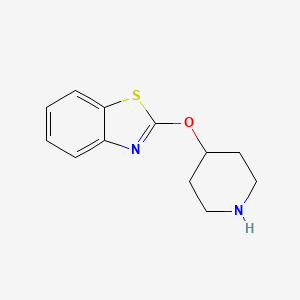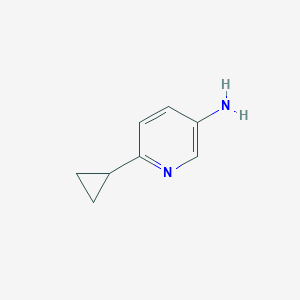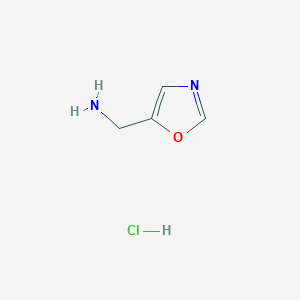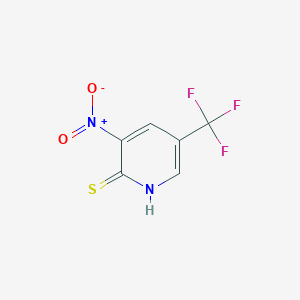
3-硝基-5-(三氟甲基)吡啶-2-硫醇
描述
Synthesis Analysis
Several methods have been reported for synthesizing 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol . One notable derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , serves as a chemical intermediate for the synthesis of various crop-protection products .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a trifluoromethyl group (CF3) and a nitro group (NO2) attached. The sulfur atom (S) forms a thiol group (-SH) at the 2-position of the pyridine ring .
Chemical Reactions Analysis
One application of 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol involves its use in synthesizing 5-trifluoromethylpyridine-2-sulfonyl chloride . This reaction occurs by reacting the compound with chlorine gas in hydrochloric acid (HCl) solution .
Physical And Chemical Properties Analysis
科学研究应用
化学反应和合成
3-硝基-5-(三氟甲基)吡啶-2-硫醇已被研究用于各种化学反应和合成过程中的反应性。例如,它已参与了席夫碱的形成,这些席夫碱被用作盐酸溶液中轻钢的缓蚀剂(Ansari, Quraishi, & Singh, 2014)。它还在2-三氟甲基-烟酸衍生物的合成中发挥作用,这些衍生物是制造某些COMT抑制剂的关键中间体(Kiss, Ferreira, & Learmonth, 2008)。
光谱学和结构分析
研究还利用3-硝基-5-(三氟甲基)吡啶-2-硫醇进行光谱学和结构分析。例如,使用FT-IR、FT-Raman和DFT量子化学计算检查了其分子结构和振动光谱(Wandas等,2008)。
催化和光催化应用
在催化领域,基于3-硝基-5-(三氟甲基)吡啶-2-硫醇的配合物已被合成和表征为无贵金属系统中从水溶液中光驱动产氢的催化剂(Han et al., 2013)。
抗原虫活性
这种化合物还参与了药物化学研究,其中其衍生物显示出显著的抗原虫活性,特别是在吡啶硫芳醚的合成中(Fetisov et al., 2021)。
高能材料
在高能材料领域,3-硝基-5-(三氟甲基)吡啶-2-硫醇的衍生物已被合成和表征,应用于炸药和推进剂领域(Ma et al., 2018)。
分子电子学
此外,3-硝基-5-(三氟甲基)吡啶-2-硫醇分子已被用于分子电子学,特别是在由电荷诱导的构象变化驱动的可编程分子二极管的开发中(Derosa, Guda, & Seminario, 2003)。
属性
IUPAC Name |
3-nitro-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2S/c7-6(8,9)3-1-4(11(12)13)5(14)10-2-3/h1-2H,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQMRIPRLZXDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673514 | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)pyridine-2-thiol | |
CAS RN |
89571-67-5 | |
| Record name | 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89571-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



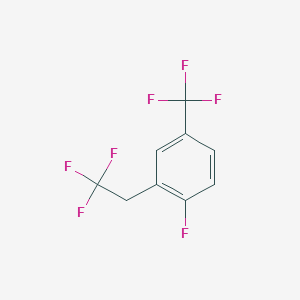
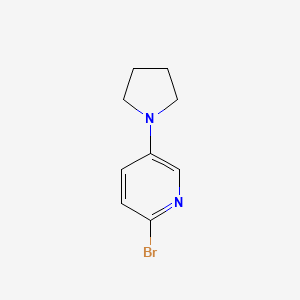
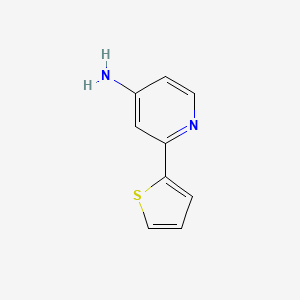
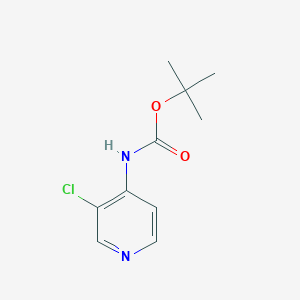
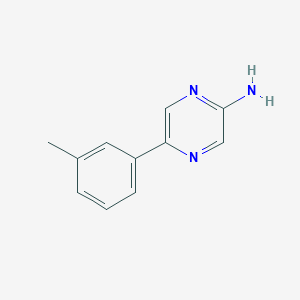
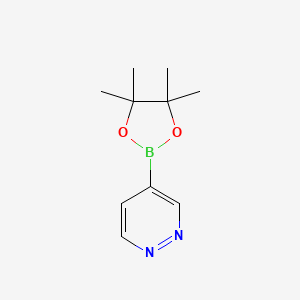
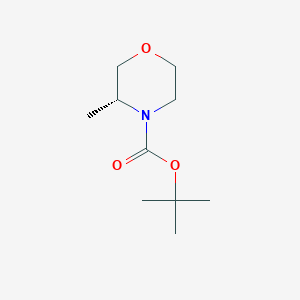
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
